molecular formula C12H14Cl2N6S2 B2525635 N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine CAS No. 478258-59-2

N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine

Cat. No.: B2525635
CAS No.: 478258-59-2
M. Wt: 377.31
InChI Key: LHSNJDQYIWQHOX-UHFFFAOYSA-N
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Description

N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine is a useful research compound. Its molecular formula is C12H14Cl2N6S2 and its molecular weight is 377.31. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis and Structural Analysis : N1,N2-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine and similar compounds have been synthesized and characterized for their structural properties. For instance, the synthesis of related compounds involving aminophenyl diamine and pyridinecarboxaldehyde has been studied, revealing insights into their molecular structure and formation process (Keypour et al., 2009).

2. Chemical Reactions and Interactions

  • Arene Interactions in Pyrazolo[3,4-d]pyrimidine Core Models : Research has explored arene interactions in flexible pyrazolo[3,4-d]pyrimidine core-based symmetrical models, providing evidence for the impact of different substituents on intramolecular stacking due to arene interaction (Avasthi et al., 2009).

3. Catalytic Activity

  • Catalytic Applications : Studies have been conducted on compounds with structural similarities to N1,N2-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine for their potential catalytic activity. For instance, complexes of bisferrocenyldiamines have shown enantioselectivity in cyclopropanation of olefins, suggesting potential catalytic applications (Song et al., 1999).

4. Electronic and Structural Influences

  • Influence of Electronic Effects on Metal Complexes : Research into the impact of ligand electronics on metal complexes, including those with structural components similar to N1,N2-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine, has revealed how substituents can significantly influence the metrical parameters and reactivity of these compounds (Coates et al., 2009).

5. Synthesis of Complexes and Derivatives

  • Complex Formation and Derivative Synthesis : The compound has been used in the synthesis of various complexes and derivatives, where its properties facilitate the formation of diverse molecular structures with potential applications in different fields of chemistry (Iwata & Kuzuhara, 1982).

Properties

IUPAC Name

N,N'-bis(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N6S2/c1-21-11-17-7(13)5-9(19-11)15-3-4-16-10-6-8(14)18-12(20-10)22-2/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNJDQYIWQHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NCCNC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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